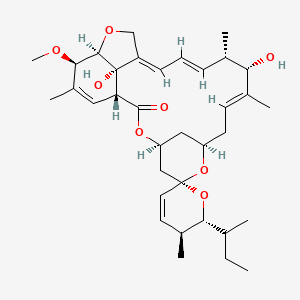

Avermectin A1a aglycone

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H50O8 |

|---|---|

Molecular Weight |

598.8 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',24'-dihydroxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C35H50O8/c1-8-20(2)30-23(5)14-15-34(43-30)18-27-17-26(42-34)13-12-22(4)29(36)21(3)10-9-11-25-19-40-32-31(39-7)24(6)16-28(33(37)41-27)35(25,32)38/h9-12,14-16,20-21,23,26-32,36,38H,8,13,17-19H2,1-7H3/b10-9+,22-12+,25-11+/t20?,21-,23-,26+,27-,28-,29-,30+,31+,32+,34+,35+/m0/s1 |

InChI Key |

FZZBQPABSWVSND-UBDJLKLUSA-N |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)C |

Origin of Product |

United States |

Structural Framework and Analogues of Avermectin A1a Aglycone

Elucidation of the Avermectin (B7782182) A1a Aglycone Core Structure

The foundational structure of avermectin A1a aglycone is a 16-membered macrocyclic lactone. This large ring is characterized by a complex arrangement of stereocenters and functional groups. The biosynthesis of this intricate molecule is a multi-step process catalyzed by a suite of enzymes. mdpi.com

The initial step in the formation of the avermectin aglycone is the synthesis of the polyketide chain. mdpi.com This process is governed by four large, multifunctional proteins known as polyketide synthases (PKSs): AVES1, AVES2, AVES3, and AVES4. mdpi.comnobelprize.org These enzymes work in a sequential manner, adding twelve acyl units, which consist of seven acetate (B1210297) and five propionate (B1217596) units. kitasato-u.ac.jp The starting substrate for this synthesis is either 2-methylbutyryl-CoA or isobutyryl-CoA. nih.govnih.gov

Following the assembly of the polyketide chain, a series of post-PKS modifications occur. These include the formation of a spiroketal system and a furan (B31954) ring, which are critical features of the avermectin core. nih.gov Specifically, the enzyme AveE is responsible for the formation of the 6,8a furan ring. kitasato-u.ac.jp The final step in the biosynthesis of avermectin A1a involves the glycosylation of the aglycone at the C13 position with a disaccharide of L-oleandrose. mdpi.comnobelprize.org The aglycone itself is the non-carbohydrate portion of the avermectin molecule. The total synthesis of the aglycone of avermectin A1a was a significant achievement in organic chemistry, first reported by Danishefsky and his research group. kitasato-u.ac.jpacs.org

The avermectins are a family of closely related compounds, with four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b). kitasato-u.ac.jp The "a" series, including A1a, is derived from a 2-methylbutyryl-CoA starter unit, while the "b" series originates from an isobutyryl-CoA starter. The key structural difference between the "A" and "B" series lies at the C5 position; the A-series possesses a methoxy (B1213986) group, whereas the B-series has a hydroxyl group. nobelprize.org

| Feature | Description |

| Core Structure | 16-membered macrocyclic lactone |

| Biosynthetic Precursors | Seven acetate units, five propionate units, and a 2-methylbutyryl-CoA starter unit |

| Key Enzymatic Steps | Polyketide synthesis by AVES1-4, furan ring formation by AveE |

| Defining Functional Groups | Spiroketal, furan ring |

| Glycosylation Site | C13 position |

Comparative Analysis with Related Macrocyclic Lactone Aglycones

The avermectin aglycones share structural similarities with other classes of macrocyclic lactones, most notably the milbemycins. semanticscholar.org Both avermectins and milbemycins possess a 16-membered macrocyclic lactone core and are derived from polyketide biosynthesis. nih.govsemanticscholar.org In fact, the molecular structures of the two groups are largely superimposable. semanticscholar.org

A key distinction between the two families is the presence of a disaccharide moiety at the C13 position in avermectins, which is absent in milbemycins. semanticscholar.org This has led to the conceptualization of milbemycins as deglycosylated avermectins, or conversely, avermectins as glycosylated milbemycins. semanticscholar.org The removal of the 13-hydroxy group from avermectin aglycones results in 13-deoxyavermectin aglycones, which are structurally very similar to certain milbemycins. semanticscholar.org

Another related class of macrocyclic lactones is the spinosyns. While also produced by soil microorganisms, spinosyns have a different mode of action compared to avermectins and milbemycins. semanticscholar.org

The table below provides a comparative overview of these macrocyclic lactone families.

| Feature | Avermectin Aglycones | Milbemycin Aglycones | Spinosyns |

| Core Structure | 16-membered macrocyclic lactone | 16-membered macrocyclic lactone | Complex macrocyclic lactone |

| C13 Substituent | Hydroxyl group (site of glycosylation) | Typically hydrogen or alkyl group | Varies |

| Glycosylation | Present in parent compound | Absent | Present |

| Biosynthesis | Polyketide pathway | Polyketide pathway | Polyketide pathway |

| Producing Organism | Streptomyces avermitilis | Streptomyces cyaneogriseus | Saccharopolyspora spinosa |

Derivatization Strategies for Aglycone Analogues

The chemical modification of the avermectin aglycone has been a fertile area of research, aimed at creating analogues with improved properties. These derivatization strategies often target specific functional groups on the aglycone core.

One common approach involves the modification of the hydroxyl groups, particularly the one at the C13 position. Glycosylation of the aglycone with different sugar moieties is a key strategy. google.com For instance, the reaction of the aglycone's hydroxyl group with a glycal (a cyclic enol ether derivative of a sugar) can introduce new carbohydrate units. google.com This process can be catalyzed by reagents such as BF₃-etherate. google.com

Another derivatization strategy focuses on creating fluorescent derivatives for analytical purposes. This often involves reacting the avermectin with a derivatizing agent like trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a catalyst such as 1-methylimidazole (B24206) (MI). nih.gov This can lead to the formation of trifluoroacetyl esters, which are highly fluorescent and can be readily detected by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govscirp.org

Furthermore, modifications can be made to other parts of the aglycone. For example, the creation of 13-deoxyavermectin aglycones, which are structurally closer to milbemycins, can be achieved by removing the C13-hydroxyl group. semanticscholar.org This highlights the potential for creating hybrid structures with features of both avermectins and milbemycins.

The development of new synthetic protocols continues to expand the possibilities for derivatization. For example, new methods for the stereoselective synthesis of 2-deoxyglycosides have been developed, which can be applied to the glycosylation of the avermectin aglycone. umich.edu

| Derivatization Strategy | Reagents/Methods | Resulting Analogue |

| Glycosylation | Glycals, BF₃-etherate | Glycosylated analogues with modified sugar moieties |

| Fluorescent Labeling | Trifluoroacetic anhydride (TFAA), 1-methylimidazole (MI) | Fluorescent derivatives for analytical detection |

| Deoxygenation | Chemical reduction | 13-deoxyavermectin aglycones |

| Stereoselective Glycosylation | Modern synthetic protocols | Analogues with specific stereochemistry at the glycosidic linkage |

Biosynthetic Pathways of Avermectin A1a Aglycone

Polyketide Synthase (PKS) Mediated Assembly of the Aglycone Scaffold

The initial formation of the avermectin (B7782182) aglycone is a feat of polyketide synthesis, resulting in a 16-membered macrolide. mdpi.comnih.gov This intricate process is catalyzed by a type I polyketide synthase (PKS) system. mdpi.comwikipedia.org

The avermectin PKS is a massive enzymatic complex composed of four large, multifunctional proteins designated AVES 1, AVES 2, AVES 3, and AVES 4. wikipedia.orgpnas.org These proteins are encoded by four corresponding genes (aveA1, aveA2, aveA3, and aveA4) and contain a total of 12 modules. pnas.orgkitasato-u.ac.jp Each module is responsible for one cycle of polyketide chain elongation, incorporating a specific precursor unit and tailoring the growing chain through various enzymatic domains. pnas.orggenome.jp The entire PKS system is one of the most complex enzyme systems identified, with a total of 55 active sites. pnas.org The four AVES proteins work in a sequential, assembly-line fashion to construct the polyketide chain. kitasato-u.ac.jp

| PKS Component | Encoding Gene | Number of Modules | Key Function |

| AVES 1 | aveA1 | 2 (plus a loading domain) | Initiates polyketide synthesis and performs the first two elongation steps. nih.gov |

| AVES 2 | aveA2 | 4 | Catalyzes the subsequent four rounds of chain elongation. nih.gov |

| AVES 3 | aveA3 | 3 | Continues the elongation of the polyketide chain for three more steps. nih.gov |

| AVES 4 | aveA4 | 3 | Completes the final three elongation steps and facilitates the release of the initial aglycone. wikipedia.orgnih.gov |

The assembly of the avermectin aglycone backbone utilizes a specific set of precursor molecules. The biosynthesis is initiated by a starter unit, which can be either 2-methylbutyryl-CoA or isobutyryl-CoA. wikipedia.orgnih.gov The choice of starter unit determines the final avermectin series produced. For the "a" series, including A1a, the starter unit is 2-methylbutyryl-CoA, derived from the amino acid isoleucine. nih.gov The "b" series utilizes isobutyryl-CoA, derived from valine. nih.gov

Following initiation, the polyketide chain is extended through the sequential addition of seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA). wikipedia.orgkitasato-u.ac.jp The specific order and type of these extender units are dictated by the acyltransferase (AT) domains within each module of the AVES proteins. mdpi.comosti.gov

| Precursor Unit | Source | Role in Biosynthesis | Corresponding Avermectin Series |

| 2-Methylbutyryl-CoA | Isoleucine | Starter Unit | "a" series (e.g., A1a) wikipedia.orgnih.gov |

| Isobutyryl-CoA | Valine | Starter Unit | "b" series wikipedia.orgnih.gov |

| Acetate (as Malonyl-CoA) | Primary Metabolism | Extender Unit (7 units) | Both "a" and "b" series wikipedia.orgnih.gov |

| Propionate (as Methylmalonyl-CoA) | Primary Metabolism | Extender Unit (5 units) | Both "a" and "b" series wikipedia.orgnih.gov |

The 12 modules of the avermectin PKS act in sequence to assemble the full-length polyketide chain. kitasato-u.ac.jp Once the final elongation step is complete, the linear polyketide is released from the thioesterase (TE) domain of AVES 4. wikipedia.org This release occurs through an intramolecular cyclization, forming a cyclic ester and giving rise to the initial aglycone, 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone. mdpi.comkitasato-u.ac.jp This molecule represents the first macrocyclic intermediate in the biosynthetic pathway. nih.govkitasato-u.ac.jp

Precursor Unit Incorporation: Acetate, Propionate, 2-Methylbutyryl-CoA, and Isobutyryl-CoA

Post-Polyketide Modifications and Aglycone Functionalization

After the formation of the initial macrocyclic structure, a series of enzymatic modifications occur to transform it into the final avermectin A1a aglycone. These post-PKS modifications are crucial for the biological activity of the final compound.

A key structural feature of avermectins is the furan (B31954) ring, which is formed through a cyclization reaction between carbons 6 and 8 of the aglycone. mdpi.comwikipedia.org This transformation is catalyzed by the enzyme AveE, a cytochrome P450 monooxygenase. wikipedia.orgpnas.org The mechanism is thought to be initiated by the hydroxylation of the allylic methyl group at C8a by AveE. pnas.orgacs.org This hydroxylation facilitates the subsequent cyclization to form the characteristic five-membered furan ring. wikipedia.orgnih.gov

The initial aglycone possesses a keto group at the C5 position. mdpi.comnih.gov This keto group is reduced to a hydroxyl group by the enzyme AveF, which functions as a ketoreductase. mdpi.comwikipedia.org AveF is an NAD(P)H-dependent enzyme, utilizing this cofactor as an electron donor for the reduction reaction. mdpi.compnas.org This C5 hydroxyl group is essential for the potent biological activity of avermectins. kitasato-u.ac.jp The gene aveF is located upstream of the PKS genes and is part of a transcriptional unit that also includes aveD, the gene responsible for C5 O-methylation in the B-series avermectins. pnas.orgplos.org

Dehydration Processes Involving AveC (C22-C23)

The enzyme AveC plays a crucial role in the dehydration event at the C22-C23 position of the avermectin polyketide chain. wikipedia.orgmdpi.comresearchgate.net While the precise mechanism remains a subject of investigation, it is understood that AveC influences the activity of the dehydratase domain within module 2 of the avermectin polyketide synthase (PKS). wikipedia.org This influence is critical in determining whether the final product will have a double bond between C22 and C23, a characteristic of the "1" series of avermectins, or a hydroxyl group at C23, leading to the "2" series. davidson.edu

Interestingly, the amino acid sequence of AveC does not show homology to known dehydratase motifs, suggesting an indirect or novel mechanism of action. pnas.org It has been proposed that AveC may function as a bifunctional enzyme, also participating in the formation of the spiroketal ring structure. nih.govresearchgate.net The dehydration at C22-C23 is considered an early event in the biosynthetic pathway, likely occurring during the PKS-catalyzed condensation. davidson.edu Mutations in the aveC gene have been shown to alter the ratio of avermectin components, highlighting its significance in generating structural diversity within the avermectin family. davidson.edu

Methyltransferase Activity of AveD

The enzyme AveD is a SAM-dependent C5-O-methyltransferase responsible for the methylation of the hydroxyl group at the C5 position of the avermectin aglycone. wikipedia.orgmdpi.comnih.gov This methylation is a key post-polyketide modification step that distinguishes the "A" series of avermectins from the "B" series. mdpi.com The gene encoding AveD, aveD, is located in the left region of the avermectin biosynthesis gene cluster. nih.gov

Complementation studies with mutants lacking a functional AveD have confirmed its role in C5-O-methylation. nih.gov Sequence analysis of the aveD gene from a mutant strain revealed that a single point mutation (Thr23→Ile) was sufficient to inactivate the O-methyltransferase activity. nih.gov The inactivation of AveD has been utilized in engineered biosynthesis to produce novel avermectin analogs, such as milbemycins, by preventing the C5-O-methylation. researchgate.net

Genetic Organization and Regulation of Avermectin Aglycone Biosynthesis Gene Clusters

The biosynthesis of avermectin is governed by a large and complex gene cluster in Streptomyces avermitilis. pnas.orgnih.gov This cluster spans approximately 90 kilobases (kb) of DNA, with a central 65-kb segment being essential for the formation of the aglycone. pnas.orgnih.gov The genes are organized into distinct functional units responsible for polyketide synthesis, aglycone modifications, and glycosylation. wikipedia.orgmdpi.com

The avermectin polyketide synthase (PKS) genes, designated aveA1 to aveA4, encode four large multifunctional proteins (AVES 1-4) that contain a total of 12 modules. pnas.orgnih.govoup.com These modules are responsible for the sequential condensation of acyl-CoA extender units to form the polyketide backbone. nih.govoup.com A notable feature of the ave gene cluster is the convergent transcription of two sets of PKS genes, aveA1-aveA2 and aveA3-aveA4. pnas.org

Interspersed within and flanking the PKS genes are open reading frames (ORFs) that encode enzymes for post-PKS modifications. pnas.org These include aveC and aveE, located between the two PKS gene sets, and aveD and aveF found to the left of the main PKS genes. wikipedia.orgpnas.org The gene cluster also contains genes for the biosynthesis of the oleandrose (B1235672) sugar and its attachment to the aglycone. wikipedia.orgnih.gov

Regulation of the avermectin biosynthetic gene cluster is controlled by the aveR gene, which encodes a positive regulatory protein belonging to the LAL-family of regulators. researchgate.net Inactivation of aveR results in the complete cessation of avermectin production, demonstrating its essential role in activating the transcription of both the PKS and post-PKS modification genes. researchgate.net Interestingly, an excess of the AveR protein also leads to the loss of avermectin production, suggesting a tightly controlled regulatory mechanism. researchgate.net

Table 1: Key Genes in the this compound Biosynthesis Cluster

| Gene | Encoded Protein | Function |

|---|---|---|

| aveA1-A4 | Avermectin Polyketide Synthase (AVES 1-4) | Assembly of the polyketide backbone pnas.orgnih.govoup.com |

| aveC | AveC | Influences C22-C23 dehydration wikipedia.orgdavidson.edunih.gov |

| aveD | AveD | C5-O-methyltransferase wikipedia.orgmdpi.comnih.gov |

| aveE | AveE (Cytochrome P450) | Furan ring formation wikipedia.orgacs.org |

| aveF | AveF | C5-ketoreductase wikipedia.org |

Enzymology of Aglycone Biosynthesis: Characterization and Mechanism of Key Enzymes

The biosynthesis of the avermectin aglycone involves a fascinating array of enzymes with specific catalytic functions. The core of this process is the avermectin polyketide synthase (PKS), a type I modular PKS composed of four large, multifunctional proteins. pnas.orgmdpi.com These proteins contain a series of modules, each responsible for one round of polyketide chain elongation. nih.gov The PKS utilizes either 2-methylbutyryl-CoA or isobutyryl-CoA as a starter unit and extends the chain with seven acetate and five propionate units. wikipedia.org

Following the assembly of the polyketide chain, a series of post-PKS modifications occur to form the final aglycone structure.

AveE : This enzyme is a cytochrome P450 monooxygenase (CYP171A1) that catalyzes the formation of the tetrahydrofuran (B95107) ring between C6 and C8a. wikipedia.orgacs.orgbiomolther.org Recent studies have elucidated that this process involves an initial monohydroxylation at the C8a position, followed by ring closure. acs.org

AveF : An NAD(P)H-dependent ketoreductase, AveF is responsible for reducing the keto group at the C5 position to a hydroxyl group. wikipedia.org

AveC : As previously mentioned, AveC influences the dehydration at C22-C23. wikipedia.org It has been described as a bifunctional enzyme that is also involved in the formation of the spiroketal. nih.gov

AveD : This S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the methylation of the C5 hydroxyl group. wikipedia.orgmdpi.comnih.gov

The characterization of these enzymes has been crucial for understanding the intricate steps of avermectin biosynthesis and has opened avenues for the engineered biosynthesis of novel and potentially more potent avermectin derivatives. nih.govresearchgate.net

Table 2: Characterized Enzymes in Avermectin Aglycone Biosynthesis

| Enzyme | Protein Family | Substrate(s) | Product(s) | Cofactor(s) |

|---|---|---|---|---|

| AVES 1-4 | Type I Polyketide Synthase | Acyl-CoA starter and extender units | Polyketide chain | - |

| AveC | - | Polyketide intermediate | Dehydrated polyketide intermediate | - |

| AveD | Methyltransferase | Avermectin B series aglycone | Avermectin A series aglycone | S-adenosyl-L-methionine (SAM) mdpi.comnih.gov |

| AveE | Cytochrome P450 Monooxygenase | Avermectin aglycone precursor | Furan ring-containing aglycone | NADPH, Ferredoxin, Ferredoxin Reductase acs.orgportlandpress.com |

Chemical Synthesis and Semi Synthesis of Avermectin A1a Aglycone and Derivatives

Total Synthesis Approaches to the Avermectin (B7782182) A1a Aglycone

The first total synthesis of the avermectin A1a aglycone was a landmark achievement reported by Samuel J. Danishefsky and his research group. acs.orgacs.org This seminal work established a viable, albeit complex, pathway to the intricate 16-membered macrocyclic lactone core, independent of the natural fermentation product. Their strategy showcased the application of powerful reactions in organic synthesis to construct the polyketide-derived framework with its numerous stereocenters. acs.org

Since this initial breakthrough, several other research groups have reported total syntheses of avermectins and their aglycones, each contributing unique strategies and methodologies to the field. kitasato-u.ac.jpagrobiology.rujst.go.jp These synthetic campaigns are characterized by their length and complexity, often involving dozens of discrete chemical steps. The primary goals of these endeavors have been not only to achieve the synthesis of the natural product but also to develop flexible routes that would allow for the creation of structurally diverse analogs. Attempts at complete chemical synthesis have been noted for the low yield of the final product and the intricate nature of the synthetic schemes. agrobiology.ru

A summary of key research groups and their contributions to the total synthesis of avermectin aglycones is presented below.

| Research Group | Key Contribution | Reference |

| Danishefsky et al. | First total synthesis of this compound. | acs.orgacs.org |

| Hanessian et al. | Comprehensive strategy and significant progress towards avermectin synthesis. | acs.org |

| White et al. | Total synthesis of avermectin B1a aglycone. | acs.org |

| Hirama et al. | Total synthesis of avermectin B1a. | jst.go.jp |

Convergent Synthetic Strategies for Aglycone Subunits

Given the complexity of the avermectin aglycone, most total synthesis approaches have employed convergent strategies. researchgate.net This approach involves the independent synthesis of several complex fragments (subunits) of the molecule, which are then coupled together in the later stages of the synthesis. This method is generally more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other.

Key subunits that are typically synthesized independently include:

The northern hemisphere, containing the spiroketal moiety.

The southern hemisphere, incorporating the hexahydrobenzofuran portion.

The C10-C25 polyketide-derived chain. researchgate.net

The synthesis of the optically active hexahydrobenzofuran nucleus and the stereocontrolled construction of the spiroketal unit have been major focal points of these convergent strategies. acs.orgacs.org For instance, Hanessian and coworkers reported a stereocontrolled synthesis of the spiro ketal unit of the avermectin B1a aglycone. acs.org The successful coupling of these intricate subunits requires the development of highly selective and efficient bond-forming reactions that can join the fragments without disturbing the existing stereocenters and functional groups.

Semi-synthetic Pathways from Avermectin Precursors to Aglycones

Semi-synthetic methods, starting from naturally occurring avermectins, provide a more direct and industrially viable route to the aglycones. The most common approach is the selective hydrolysis of the glycosidic bond at the C-13 position, which cleaves the oleandrose (B1235672) disaccharide from the macrocyclic core.

This cleavage is typically achieved under controlled acidic conditions. For example, treatment of ivermectin (a semi-synthetic derivative of avermectin B1a) with dilute hydrochloric acid or sulfuric acid in an alcohol-water mixture can selectively remove the disaccharide to yield the ivermectin aglycone. Yields for this hydrolysis are often high, in the range of 78-85%, making it a suitable method for large-scale production. The aglycone can then be isolated and purified by neutralization and recrystallization.

| Method | Reagents and Conditions | Yield | Reference |

| Acid-Catalyzed Hydrolysis | 0.1–1.0 M HCl in ethanol–water (3:1), 50–70°C, 4–8 hours | 78-85% | |

| Acid-Catalyzed Methanolysis | Sulfuric acid (0.8 mL) in methanol (B129727), 0°C, 20 hours | 84% |

Furthermore, blocked mutants of the producing organism, Streptomyces avermitilis, have been developed that are incapable of performing the glycosylation step. googleapis.comnih.gov These mutant strains accumulate and excrete the avermectin aglycones directly into the fermentation broth, from which they can be isolated. nih.gov This biotechnological approach offers an alternative to chemical hydrolysis for producing the aglycone precursors.

Targeted Chemical Modification and Derivatization of Avermectin Aglycone

The avermectin aglycone serves as a versatile scaffold for chemical modification to produce novel derivatives with potentially enhanced properties. The unique and complex structure, with its array of functional groups, offers multiple sites for targeted derivatization. nih.govunisa.edu.au The primary goal of these modifications is often to explore structure-activity relationships and to develop new analogs. researchgate.net

Key sites for chemical modification on the avermectin aglycone include:

The C-5 hydroxyl group.

The C-4" position of the remaining sugar in monosaccharide derivatives.

The C-25 alkyl substituent.

The double bonds in the macrocyclic ring. nih.gov

Functional group interconversions are fundamental to the derivatization of the avermectin aglycone. mit.eduimperial.ac.uk These transformations involve converting one functional group into another, such as the oxidation of the C-5 hydroxyl group to a ketone. vulcanchem.com The presence of multiple double bonds in the macrocyclic lactone ring also opens up the possibility for cycloaddition reactions, such as Diels-Alder reactions, to construct novel fused-ring systems. wits.ac.zatesisenred.net These reactions can dramatically alter the shape and complexity of the aglycone skeleton. The formation of epoxides from the double bonds is another common transformation used to introduce new functionalities. nih.govunisa.edu.au

Maintaining and controlling the stereochemistry during the modification of the avermectin aglycone is of paramount importance, as the biological activity of these compounds is highly dependent on their three-dimensional structure. acs.org Any synthetic modification must proceed with a high degree of stereocontrol to avoid the formation of undesired stereoisomers. The inherent chirality of the aglycone can often be used to direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of the existing centers can influence the facial selectivity of reagents approaching the double bonds or carbonyl groups. jst.go.jpsoton.ac.uk The development of stereocontrolled synthetic methods for modifying the aglycone is a key area of research in the field. acs.org

A major driving force behind the chemical modification of the avermectin aglycone is the synthesis of novel macrocyclic lactone analogues. researchgate.nettandfonline.com By altering the structure of the macrocycle—for example, by changing its size, introducing new functional groups, or modifying the existing stereocenters—chemists aim to create new compounds with improved insecticidal, acaricidal, or anthelmintic activities. nih.govsemanticscholar.org These efforts have led to the discovery of numerous avermectin derivatives, some of which have demonstrated potent biological activity, occasionally surpassing that of the parent compounds. researchgate.net

Structure Activity Relationship Sar Studies of Avermectin A1a Aglycone Derivatives

Impact of Core Aglycone Structural Variations on Biological Activity

The core structure of the avermectin (B7782182) aglycone is a complex 16-membered macrocyclic lactone. mdpi.comnih.gov Variations in this core structure, even subtle ones, can have a significant impact on the biological activity of the resulting derivatives.

Key structural components of the avermectin family include four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b). mdpi.comresearchgate.netnih.gov The "A" series is characterized by a methoxy (B1213986) group at the C5 position, while the "B" series possesses a hydroxyl group at the same position. nobelprize.org The "1" and "2" designations refer to the presence of a double bond between C22 and C23 in series "1" and a hydrated bond with a hydroxyl group at C23 in series "2". mdpi.comnih.gov The "a" and "b" notations relate to the substituent at the C25 position, with "a" having a sec-butyl group and "b" having an isopropyl group. nih.gov

Research has shown that the B-series compounds, with their C5-hydroxyl group, are markedly more active than the A-series compounds. nobelprize.org Furthermore, modifications at the C25 position, such as methylation, have been found to increase antiparasitic activity.

A study involving the synthesis of over 40 new avermectin derivatives highlighted the importance of the aglycone core. These derivatives showed potent inhibitory activities against various pests, with some exhibiting significantly higher activity than the parent avermectin. researchgate.net For instance, compounds 9j and 16d were 2.5 and 4.7 times more active, respectively, against Tetranychus cinnabarinus than avermectin. researchgate.net These findings underscore the potential for discovering new molecules with enhanced insecticidal properties through targeted modifications of the avermectin aglycone core. researchgate.net

Role of Specific Hydroxyl Groups and Double Bonds in Activity

Specific functional groups, particularly hydroxyl groups and double bonds, play a crucial role in the biological activity of avermectin aglycone derivatives.

The hydroxyl group at the C5 position is considered essential for the potency of avermectins. kitasato-u.ac.jp As mentioned previously, the "B" series of avermectins, which contain this hydroxyl group, demonstrate significantly higher activity compared to the "A" series, which have a methoxy group at this position. nobelprize.org

The double bond at the C22–C23 position also influences the activity and safety profile of these compounds. The reduction of this double bond in avermectin B1a and B1b to create ivermectin resulted in an improved spectrum of activity and enhanced safety. nobelprize.org

The presence of a hydroxyl group at position 13 is extremely important as it allows for the attachment of an L-oleandrose disaccharide moiety, which is critical for the potent antinematode activity of avermectin. nobelprize.orgkitasato-u.ac.jp The removal of this disaccharide to form the aglycone significantly alters the compound's properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Aglycone Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a compound with its biological activity. researchgate.net This approach has been widely utilized to guide the design and discovery of new insecticidal and acaricidal agents. researchgate.net

In the context of avermectin aglycone analogues, QSAR studies have revealed that factors such as molecular shape, the size of substituents, the degree of branching, and the number of double bonds have substantial effects on their insecticidal potency. researchgate.net For example, a QSAR analysis of over 40 avermectin derivatives indicated that their activity is related to their branching degree, different molecular shapes and sizes, and the number of double bonds. researchgate.net

Another QSAR study focused on the acute toxicity of avermectins towards Tetrahymena pyriformis. nih.gov By developing models using various molecular descriptors and machine learning methods, researchers were able to predict the toxicity of individual avermectins and identify molecular transformations that either increase or decrease acute toxicity. nih.gov These analyses provide valuable insights for the rational design of new avermectin derivatives with improved efficacy and safety profiles.

| Descriptor | Relationship with pIC50 |

| piPC08 | Direct |

| VE1_Dt | Direct |

| RCON | Direct |

| R1v+ | Direct |

| Gu | Direct |

| SpMin7_Bh(s) | Reverse |

| Mor04v | Reverse |

Table 1: Relationship of various molecular descriptors with the negative logarithm of the half maximal inhibitory concentration (pIC50) as determined by QSAR analysis. researchgate.net

Ligand-Receptor Docking and Computational Studies of Aglycone Interactions

Ligand-receptor docking and other computational methods are powerful tools for understanding the interactions between avermectin aglycone derivatives and their biological targets at a molecular level. researchgate.net These studies help to identify potential binding modes and the key amino acid residues involved in the interaction.

Molecular docking studies have been employed to investigate the interaction between avermectin compounds and proteins like β-tubulin. These analyses have shown that avermectins can bind to the Taxol binding site on β-tubulin, with interactions involving specific amino acid residues such as Glu22, Val23, and His227. For instance, the binding affinity of Avermectin B1a with tubulin was calculated to be -8.2 Kcal/mol.

Computational analyses have also been used to compare the interactions of different avermectin homologs with various protein targets. nih.gov These studies involve calculating interaction energies and analyzing the stability of the ligand-protein complexes through molecular dynamics simulations. nih.gov Such computational approaches are instrumental in identifying novel compounds with favorable characteristics as potential drug candidates before their actual synthesis, thereby reducing the need for extensive and costly experimental work.

| Compound | Target Protein | Binding Affinity (Kcal/mol) | Interacting Residues |

| Avermectin B1a | Tubulin | -8.2 | Glu22, Val23, His227 |

Table 2: Results of a molecular docking study showing the binding affinity and interacting residues for Avermectin B1a with tubulin.

Environmental Fate and Biotransformation of Avermectin Aglycones

Degradation Pathways in Environmental Matrices

The transformation and degradation of Avermectin (B7782182) A1a aglycone in the environment are governed by the same primary forces that act on all avermectins: sunlight and microbial activity. The initial formation of the aglycone from its parent glycoside, Avermectin A1a, is a critical first step. Exposure to mild acidic conditions can lead to the hydrolytic cleavage of the disaccharide unit, yielding the monosaccharide and the aglycone. srce.hr Once formed or released, the Avermectin A1a aglycone is subject to further degradation.

Photolytic Degradation in Aquatic Environments

Photolysis is a major pathway for the degradation of avermectins in aquatic systems where sunlight can penetrate. epa.gov Studies on avermectins in general show they are rapidly broken down in water when exposed to light. For instance, the half-life for Avermectin B1a in water can be as short as 12 hours to 0.5 days, and less than 24 hours when exposed as a thin film on surfaces. plantsciencejournal.comnih.gov This rapid photodegradation is expected to be a significant factor in limiting the persistence of the this compound in the upper layers of ponds, streams, and other sunlit aquatic environments. epa.gov In contrast, in the benthos or deep sediments where light does not penetrate, photolytic degradation will not be a relevant pathway. epa.gov

A study comparing the degradation of various avermectins in a thin dry layer on glass under sunlight found that the 50% degradation time was approximately 10 hours at a daytime temperature of 40°C. nih.gov The core structure of the this compound is susceptible to such photo-transformation.

Microbial Degradation in Soil and Sediment

Microbial action is a key driver for the breakdown of avermectins in soil and sediment. plantsciencejournal.com Avermectins are derived from a soil bacterium, Streptomyces avermitilis, and numerous other soil microorganisms have demonstrated the ability to degrade these compounds. plantsciencejournal.comacademicjournals.org For example, the half-life of abamectin (B1664291) in soil under aerobic conditions ranges from two weeks to two months. plantsciencejournal.comnih.gov The degradation process is significantly slower under anaerobic (oxygen-free) conditions, indicating that aerobic microbes are primarily responsible for the breakdown. researchgate.net

Several bacterial strains capable of utilizing avermectins as a carbon source have been isolated, including species from the genera Bacteroidetes, Burkholderia, and Aeromonas. researchgate.netnih.gov These microbes break down the complex macrocyclic lactone structure. The degradation of the this compound would follow similar microbial pathways, although specific rates have not been documented. Optimal conditions for microbial degradation of avermectins have been identified as temperatures around 30-35°C and a neutral to slightly alkaline pH (7.0-8.0). researchgate.netnih.gov

Persistence and Immobile Characteristics in Soil

The this compound, like other avermectins, is characterized by low water solubility and a high affinity for binding to organic matter and soil particles. plantsciencejournal.comnih.gov This strong binding is quantified by a high organic carbon-water (B12546825) partition coefficient (Koc), which for avermectins is generally greater than 4000. nih.gov Compounds with a Koc value above 1000 are considered immobile in the environment. semanticscholar.org

This immobility means that this compound is highly unlikely to leach from the upper soil layers into groundwater. plantsciencejournal.com Instead, it will persist in the soil and sediment, where it is primarily subject to microbial degradation. researchgate.net While this strong adsorption to soil limits its mobility and potential for contaminating water sources, it also contributes to its persistence in the terrestrial environment. semanticscholar.org The persistence of avermectin residues in feces and soil can range from weeks to several months, depending on environmental conditions such as temperature and moisture. researchgate.netnih.gov

Table 1: Environmental Persistence Data for Related Avermectins This table presents data for commercially significant avermectins to infer the potential behavior of this compound.

| Compound | Matrix | Half-life (t½) | Reference |

|---|---|---|---|

| Abamectin (Avermectin B1) | Soil (aerobic) | 2-8 weeks | nih.gov |

| Abamectin (Avermectin B1) | Soil surface (photolysis) | 21 hours | plantsciencejournal.com |

| Ivermectin | Soil/Feces | 7-14 days | nih.gov |

Biotransformation Products and Their Environmental Presence

The this compound is itself a biotransformation product of the parent compound, Avermectin A1a. nih.gov Further degradation of the aglycone structure occurs in the environment. Studies on related avermectins, such as abamectin (Avermectin B1a), have identified several types of degradation products in soil. These are typically more polar (water-soluble) than the parent compound. nih.gov

Identified transformation products for Avermectin B1a in aerobic soil include various oxidized forms, such as 8α-oxo- and 8α-hydroxy-avermectin B1a. fao.org While specific biotransformation products for the A1a aglycone are not detailed in the literature, it is expected to undergo similar oxidative transformations. These degradation products generally exhibit lower biological activity and toxicity compared to the parent compounds. srce.hrplantsciencejournal.com For example, the more polar degradation products of ivermectin, including the monosaccharide and aglycone, were found to be less toxic to aquatic invertebrates like daphnids than the original compound. semanticscholar.org

Methodologies for Environmental Monitoring and Residue Analysis

Detecting and quantifying residues of this compound and other avermectins in complex environmental matrices like soil, sediment, and water requires sophisticated analytical techniques. The low concentrations at which these compounds can be present necessitate highly sensitive and specific methods.

The most common approach involves a multi-step process:

Extraction: Residues are first extracted from the sample matrix. For solid samples like soil and sediment, pressurized liquid extraction (PLE) or QuEChERS-based methods (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently used. nih.govmdpi.com These methods typically use an organic solvent like acetonitrile (B52724), sometimes mixed with isopropanol (B130326). mdpi.com

Clean-up: The resulting extract is often "dirty," containing many co-extracted substances that can interfere with analysis. Solid-phase extraction (SPE) is a common clean-up step, using cartridges with materials like C18 to separate the target analytes from interferences. nih.govresearchgate.net

Analysis: The final determination is almost universally performed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.govfda.gov This technique provides excellent selectivity and sensitivity, allowing for the detection of different avermectins and their metabolites, including the A1a aglycone, at very low levels (nanograms per liter or nanograms per gram). nih.gov

Table 2: Common Analytical Techniques for Avermectin Residue Analysis

| Analytical Step | Method | Description | Reference |

|---|---|---|---|

| Extraction | QuEChERS | A simple and rapid method using acetonitrile extraction followed by a salting-out step. | mdpi.com |

| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to efficiently extract analytes from solid matrices. | nih.gov | |

| Clean-up | Solid-Phase Extraction (SPE) | Purifies the extract by selectively retaining the analytes on a sorbent (e.g., C18) and washing away interferences. | nih.govresearchgate.net |

| Detection | LC-MS/MS | Liquid chromatography separates the compounds, which are then detected and quantified by a tandem mass spectrometer, providing high specificity and sensitivity. | nih.govfda.govpreprints.org |

Biotechnological Approaches for Avermectin A1a Aglycone Production and Engineering

Strain Improvement of Streptomyces avermitilis for Enhanced Aglycone Production

Improving the native producer, Streptomyces avermitilis, is a cornerstone of enhancing Avermectin (B7782182) A1a aglycone production. pnas.org Wild-type strains typically produce low levels of avermectins, necessitating strain improvement for commercially viable yields. nih.gov Strategies range from traditional mutagenesis to sophisticated genetic and metabolic engineering.

Genetic Engineering for Overexpression of Biosynthetic Genes

The avermectin biosynthetic gene cluster contains the necessary genetic information for producing the aglycone. wikipedia.org A key strategy to boost production is the overexpression of specific genes within this cluster.

The gene aveR is a pathway-specific activator, and its upregulation has been shown to increase the transcription of avermectin polyketide synthase genes, leading to higher production. pnas.orgasm.org Engineering of the global regulator σhrdB has been demonstrated to enhance the transcription of aveR, resulting in a significant yield improvement of avermectin B1a. pnas.org Additionally, identifying and manipulating other transcriptional regulators, such as the TetR-family regulator AveT, can indirectly stimulate aveR transcription and, consequently, avermectin production. asm.orgnih.gov Overexpression of aveT or deletion of its target gene aveM, which encodes a putative efflux pump, has led to increased avermectin titers in both wild-type and industrial strains. asm.orgnih.gov

Furthermore, direct modifications to the polyketide synthase (PKS) genes themselves can influence the final product. The aveC gene, for instance, influences the dehydratase activity in module two of the PKS, affecting the ratio of avermectin components. wikipedia.org Overexpression of aveC has been shown to improve the yield of specific desired avermectins. researchgate.netnih.gov

Another approach involves enhancing the export of the synthesized compounds to reduce potential feedback inhibition. Overexpression of the ABC transporter encoded by the avtAB operon has been shown to increase avermectin production by approximately 50% in an industrial high-yield strain, likely by facilitating the export of avermectin and alleviating intracellular accumulation. nih.gov

| Gene/Regulator | Function | Strategy | Outcome | Reference |

|---|---|---|---|---|

| aveR | Pathway-specific activator | Upregulation via engineering of σhrdB | Increased transcription of PKS genes and higher avermectin yield. | pnas.org |

| AveT (SAV3619) | TetR-family transcriptional activator | Overexpression | Indirectly stimulates aveR transcription, increasing avermectin production. | asm.orgnih.gov |

| aveM (sav_7490) | Putative transmembrane efflux protein | Deletion | Increased avermectin production. | asm.orgnih.gov |

| aveC | Influences PKS module 2 dehydratase activity | Overexpression | Improved ivermectin yield. | researchgate.netnih.gov |

| avtAB | ABC transporter | Overexpression | Enhanced avermectin export and ~50% increase in production in a high-yield strain. | nih.gov |

Metabolic Engineering for Precursor Supply Optimization

The biosynthesis of the Avermectin A1a aglycone is dependent on a steady supply of specific precursor molecules derived from primary metabolism. pnas.org These precursors include 2-methylbutyryl-CoA as the starter unit for the "a" series of avermectins, and malonyl-CoA and methylmalonyl-CoA as extender units. nih.govnih.gov Metabolic engineering strategies aim to increase the intracellular pools of these crucial building blocks.

One novel approach involves engineering the meilingmycin (MEI) polyketide synthase (PKS) to specifically increase the supply of the 2-methylbutyryl-CoA starter unit. nih.gov This strategy has resulted in a significant, over four-fold increase in avermectin B1a production in the wild-type strain. nih.gov Further enhancements have been achieved by combining this with CRISPRi-mediated inhibition of key nodes in primary metabolic pathways to boost the levels of malonyl-CoA and methylmalonyl-CoA. nih.gov

| Target Pathway/Molecule | Strategy | Effect | Reference |

|---|---|---|---|

| 2-methylbutyryl-CoA (Starter unit) | Heterologous expression of an engineered meilingmycin PKS. | Increased level of the specific starter unit for "a" components, leading to a 4.36-fold increase in B1a titer in the wild-type strain. | nih.gov |

| Malonyl-CoA & Methylmalonyl-CoA (Extender units) | CRISPRi inhibition of competing metabolic pathways. | Increased availability of extender units for polyketide synthesis. | nih.gov |

| Acyl-CoA Precursors | Overexpression of fatty acid β-oxidation pathway genes. | Enhanced supply of general acyl-CoA precursors, further boosting B1a production. | nih.gov |

| Starch Utilization | Overexpression of the maltose (B56501) transporter genes (malEFG). | Improved utilization of starch as a carbon source, enhancing overall precursor supply. | nih.gov |

Combinatorial Biosynthesis for Novel Aglycone Structures

Combinatorial biosynthesis offers a powerful strategy for generating novel avermectin aglycones with potentially improved properties. researchgate.net This technique involves the rational swapping of domains and modules within the polyketide synthase (PKS) assembly line to create hybrid enzymes that produce new chemical structures. researchgate.netd-nb.info

A key target for modification is the PKS loading module, which determines the starter unit incorporated into the polyketide chain. Replacing the native S. avermitilis loading module with one that recognizes a different starter unit can lead to the production of novel avermectins. nih.gov For example, substituting the loading acyltransferase (AT) domain of the avermectin PKS with that from the phoslactomycin PKS, which utilizes cyclohexanecarboxylic acid (CHC), led to the production of doramectin. nih.gov

Domain swapping within the elongation modules can also generate structural diversity. The replacement of the dehydratase (DH) and ketoreductase (KR) domains of module 2 in the avermectin PKS with corresponding domains from other PKSs, such as those from the rapamycin (B549165) or milbemycin pathways, has resulted in the production of ivermectin, which has a saturated C22-C23 bond. researchgate.netresearchgate.net Combining these strategies, such as replacing both the loading module and internal domains, can generate even more complex and novel avermectin derivatives. d-nb.info

Heterologous Expression Systems for Aglycone Pathway Elucidation

Understanding the function of each enzyme in the avermectin biosynthetic pathway is crucial for rational engineering. Heterologous expression, the expression of genes in a non-native host, provides a valuable tool for this purpose. researchgate.net By expressing the entire avermectin biosynthetic gene cluster or subsets of it in a well-characterized host, researchers can study the pathway in a cleaner genetic background, free from the complex regulatory networks of the native producer. researchgate.netnih.gov

Streptomyces lividans is a commonly used heterologous host for expressing actinomycete biosynthetic pathways. nih.gov The entire 81-kb avermectin biosynthetic gene cluster has been successfully cloned into a Bacterial Artificial Chromosome (BAC) and expressed in S. lividans, resulting in the production of avermectin components. nih.gov This confirms the functionality of the cloned gene cluster in a new host and provides a platform for in vitro manipulation and study. researchgate.netnih.gov

Furthermore, engineered strains of S. avermitilis itself, with a minimized genome lacking major endogenous secondary metabolite gene clusters, have been developed as "clean" hosts for heterologous expression. pnas.org These hosts are optimized for the efficient supply of precursors and are attractive for producing foreign metabolites, including those from other Streptomyces species. pnas.orgnih.gov The heterologous expression of the deoxysugar biosynthesis genes (avrBCDEFGHI) in S. lividans has also been used to elucidate the details of L-oleandrose biosynthesis, the sugar moiety attached to the aglycone. nih.gov

Fermentation Optimization and Bioreactor Studies for Industrial-Scale Aglycone Synthesis

Translating laboratory-scale production enhancements to an industrial setting requires careful optimization of fermentation conditions and bioreactor operations. pnas.org The goal is to maximize the yield and productivity of the this compound in large-scale fermenters.

Key physiological parameters that influence avermectin production include dissolved oxygen (DO) levels and the oxygen uptake rate (OUR). nih.gov Maintaining a high DO tension (>20% saturation) is beneficial for cell morphology and avermectin synthesis. nih.gov Controlling the OUR within an optimal range (e.g., 15-20 mmol/L/hour) has been shown to significantly increase the final product titer. nih.gov

The composition of the fermentation medium is also critical. nih.gov Optimization of carbon and nitrogen sources, such as corn starch and yeast extract, and supplementation with trace elements like Co2+, can substantially improve yields. nih.gov The addition of precursors or stimulators at specific time points during fermentation is another effective strategy. For instance, feeding propionate (B1217596), a precursor for extender units, has been shown to improve avermectin B1a production. nih.gov

Furthermore, physical methods have been explored to enhance fermentation efficiency. Treatment of S. avermitilis cultures with nanosecond pulsed electric fields (nsPEFs) has been reported to increase avermectin production by up to 42% and shorten the fermentation time. researchgate.netnih.gov This effect is linked to increased expression of the positive regulatory gene aveR and the maltose transport gene malE. researchgate.netnih.gov The successful application of genetically engineered strains in industrial fermenters has demonstrated their stability and potential for greatly improving the productivity of avermectin. pnas.org

| Parameter | Optimization Strategy | Observed Effect | Reference |

|---|---|---|---|

| Dissolved Oxygen (DO) | Maintain >20% saturation. | Beneficial for pellet formation and avermectin production. | nih.gov |

| Oxygen Uptake Rate (OUR) | Control between 15-20 mmol/L/hour. | Increased avermectin B1a production by 21.8%. | nih.gov |

| Medium Composition | Optimize carbon/nitrogen sources (corn starch, yeast extract) and add Co2+. | Increased titer of avermectin B1a by 48.8%. | nih.gov |

| Precursor Addition | Add 0.8% (w/w) propionate at 24h. | 12.8–13.8% improvement in avermectin B1a production. | nih.gov |

| Physical Stimulation | Application of nanosecond pulsed electric fields (nsPEFs). | 42% increase in avermectin production and reduced fermentation time. | researchgate.netnih.gov |

Advanced Research Frontiers and Future Directions

Elucidation of Undiscovered Regulatory Mechanisms in Aglycone Biosynthesis

The biosynthesis of the avermectin (B7782182) aglycone in Streptomyces avermitilis is a complex process involving a multitude of genes and regulatory elements. wikipedia.org While the primary biosynthetic pathway is well-characterized, researchers are now focusing on the intricate regulatory networks that govern the production of the aglycone. nih.govjmb.or.kr The goal is to unravel the roles of previously uncharacterized regulatory genes and signaling molecules that may influence the efficiency of the biosynthetic machinery.

Recent studies have identified several transcriptional regulators that play a crucial role in avermectin biosynthesis. frontiersin.org For instance, the MarR-family transcriptional regulator, SAV4189, has been identified as an activator of avermectin production. frontiersin.org Overexpression of sav_4189 has been shown to enhance the production of avermectins, suggesting its potential as a target for genetic engineering to improve yields. frontiersin.org Furthermore, comparative transcriptome analysis between high- and low-producing strains of S. avermitilis has revealed a number of genes that are differentially expressed, providing a roadmap for identifying novel regulatory elements. jmb.or.kr The pathway-specific regulatory gene, aveR, is a known positive regulator, and its upregulation is correlated with increased avermectin production. nih.govpnas.org

Future research in this area will likely involve a combination of genetic, transcriptomic, and proteomic approaches to build a comprehensive model of the regulatory network. Understanding these undiscovered mechanisms is key to rationally engineering S. avermitilis strains for enhanced production of Avermectin A1a aglycone.

Development of Chemoenzymatic Synthetic Routes for Complex Aglycone Analogues

The chemical synthesis of avermectin and its aglycone is a formidable challenge due to the molecule's complex stereochemistry. acs.org Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offer a promising alternative for creating novel and complex analogues of the avermectin aglycone. nih.gov These methods can provide access to derivatives that are difficult or impossible to produce through traditional fermentation or total synthesis.

One of the key challenges in this area is the development of robust and selective enzymatic transformations. For example, glycosyltransferases are being explored for the attachment of different sugar moieties to the aglycone, potentially leading to analogues with altered biological activities. nih.gov The partial synthesis of Avermectin B1a has been achieved using chemoenzymatic glycosylation methods. nih.gov Researchers are also investigating the use of enzymes to modify the aglycone backbone itself, for instance, through selective hydroxylation or epoxidation reactions. The development of such enzymatic tools will greatly expand the accessible chemical space of avermectin analogues.

The directed biosynthesis of new avermectin homologues has been demonstrated by feeding precursor molecules to S. avermitilis cultures. nih.gov This approach, combined with enzymatic modifications, opens the door to a wide array of novel structures. The synthesis of avermectin analogues with spacers between the aglycone and the disaccharide has also been explored, highlighting the potential for creating derivatives with unique properties. acs.org

Exploration of Novel Aglycone Targets and Molecular Interactions beyond Current Understanding

The primary molecular target of avermectins is the glutamate-gated chloride channel (GluCl) in invertebrates, leading to paralysis and death of the parasite. wikipedia.orgresearchgate.netplos.org However, there is growing evidence that avermectin and its aglycone may have other molecular targets and biological activities. Recent studies have shown that avermectin can modulate the immune response and has potential applications beyond its antiparasitic effects. wikipedia.org

Research is now focused on identifying and validating these novel targets. This involves a range of techniques, from affinity chromatography and mass spectrometry to identify binding partners, to cellular assays to probe the functional consequences of these interactions. For example, studies have investigated the effects of ivermectin, a derivative of avermectin, on host cells and have identified potential off-target effects that could be harnessed for therapeutic benefit. justia.com The discovery that avermectin can block the LPS-induced secretion of inflammatory mediators suggests a potential role in treating inflammatory conditions. wikipedia.org

Understanding the full spectrum of molecular interactions of the avermectin aglycone is crucial for both drug development and for predicting potential side effects. This knowledge could lead to the development of new therapeutic applications for avermectin analogues that are specifically designed to interact with these novel targets.

Integration of Omics Technologies for Comprehensive Aglycone Pathway Analysis

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of natural product biosynthesis. nih.govhumanspecificresearch.org The integration of these high-throughput approaches provides a systems-level understanding of the complex biological processes involved in the production of this compound. humanspecificresearch.org

The complete genome sequence of S. avermitilis provides the foundation for these studies, allowing for the identification of all the genes potentially involved in the biosynthetic pathway. nih.gov Transcriptomic analysis, using techniques like RNA sequencing, can reveal how the expression of these genes changes under different conditions, providing insights into the regulatory networks that control aglycone production. jmb.or.krnih.govmdpi.complos.org For example, comparative transcriptomics has been used to identify genes that are upregulated in high-producing strains of S. avermitilis. jmb.or.kr

Proteomics can be used to identify and quantify the proteins that are actually present in the cell, providing a more direct measure of the biosynthetic capacity. nih.gov Metabolomics, the study of the complete set of small-molecule metabolites, can be used to track the flow of precursors and intermediates through the biosynthetic pathway, helping to identify bottlenecks and potential targets for metabolic engineering. The integrated analysis of these different omics datasets will provide a comprehensive and dynamic view of avermectin aglycone biosynthesis, paving the way for more effective strain improvement strategies. nih.gov

Sustainable Production Methods and Green Chemistry Approaches for Aglycone Synthesis

The industrial production of avermectin and its derivatives currently relies on the fermentation of S. avermitilis. While effective, there is a growing interest in developing more sustainable and environmentally friendly production methods. researchgate.net Green chemistry principles are being applied to both the fermentation process and the chemical synthesis of avermectin analogues. nih.govencyclopedia.pub

In terms of fermentation, research is focused on optimizing the culture conditions and developing strains that can utilize renewable feedstocks. researchgate.net This includes efforts to improve the efficiency of nutrient utilization and to reduce the generation of waste products. Metabolic engineering strategies, guided by omics data, are being used to create strains with improved yields and productivity.

The acid-catalyzed hydrolysis of ivermectin to produce the aglycone is a common semi-synthetic method. justia.com Optimizing this process to minimize waste and improve yield is an ongoing area of research.

| Parameter | Value | Reference |

| Fermentation Time | 12 days | |

| Aglycone Yield (Microbial) | 1.4 g/L | |

| Carbon Source | Glucose (40 g/L) | |

| Nitrogen Source | Soybean Meal (20 g/L) | |

| Hydrolysis Yield (Chemical) | 78-85% |

Interactive Data Table: Comparison of Avermectin Aglycone Production Methods This table summarizes key parameters for different production methods of Avermectin aglycone.

| Production Method | Key Features | Advantages | Disadvantages |

| Microbial Fermentation | Uses Streptomyces avermitilis to produce the aglycone directly. | Environmentally friendly, utilizes renewable resources. | Lower yields, longer production times. |

| Chemical Synthesis | Total synthesis from simple starting materials. | Allows for the creation of novel analogues. | Complex, multi-step process with potentially hazardous reagents. |

| Semi-synthesis | Chemical modification of naturally produced avermectin. | Higher yields than total synthesis, allows for specific modifications. | Dependent on the supply of the natural product. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps. | High selectivity, mild reaction conditions. | Requires the development of robust enzymes. |

Q & A

Q. What are the key structural features distinguishing Avermectin A1a aglycone from other avermectin aglycones?

- Methodological Answer : Structural differentiation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The unique 6,8a-seco-6,8a-deoxy-5-oxo backbone (C₃₄H₄₈O₇, exact mass 568.3400) distinguishes A1a aglycone from homologs like B1a aglycone, which lacks the C-5 ketone group. Comparative analysis of NMR spectra (e.g., C-22/C-23 dehydration patterns) and fragmentation patterns in HRMS can confirm identity .

Q. How is the biosynthesis pathway of this compound experimentally validated?

- Methodological Answer : The pathway is validated via gene cluster analysis and isotopic labeling . Streptomyces avermitilis mutants with deletions in polyketide synthase (PKS) genes (e.g., Δavr-1066) lose aglycone production, confirming PKS involvement. Isotopic tracing with [¹³C]-acetate and [¹³C]-propionate reveals the incorporation of 7 acetate and 5 propionate units into the macrolide backbone, aligning with polyketide assembly rules. In vitro assays with AveE (CYP450 monooxygenase) and AveF (keto reductase) further confirm post-PKS modifications .

Q. What experimental strategies are used to confirm the purity and identity of synthesized this compound?

- Methodological Answer : Purity is assessed via reverse-phase HPLC coupled with UV detection (254 nm for UV-shadowing) and thin-layer chromatography (TLC) on silica gel plates. Identity is confirmed by co-elution with authenticated standards and LC-MS/MS fragmentation patterns. For novel derivatives, X-ray crystallography or 2D-NMR (e.g., COSY, HMBC) resolves stereochemistry .

Advanced Research Questions

Q. How can targeted gene deletion in Streptomyces avermitilis elucidate the role of specific genes in this compound modification?

- Methodological Answer : Gene cluster displacement (e.g., using pVE1504-derived plasmids) creates deletion mutants (e.g., ΔaveBII for oleandrose synthesis). Bioconversion assays feed aglycones to mutants and analyze products via TLC/LC-MS. For example, ΔaveBII mutants fail to glycosylate A1a aglycone, confirming aveBII’s role in sugar attachment. Strains retaining methylation activity (Omt+) but lacking glycosylation (Glc−) help dissect post-PKS steps .

Q. What methodologies resolve contradictions in proposed biosynthetic pathways (e.g., competing hypotheses for C-5 reduction)?

- Methodological Answer : Comparative mutant analysis and in vitro enzymatic assays are critical. For instance, conflicting reports on AveF’s role in C-5 reduction are resolved by:

- Testing ΔaveF mutants: If they accumulate 5-keto intermediates, AveF is essential.

- Purifying AveF and performing NADPH-dependent reduction assays with synthetic 5-keto-aglycone.

Discrepancies in gene function are further clarified via transcriptional profiling (RNA-seq) under varying fermentation conditions .

Q. How can fermentation conditions be optimized to enhance this compound yield in Streptomyces avermitilis?

- Methodological Answer : Use design of experiments (DoE) with variables like carbon/nitrogen sources, pH, and aeration. For example:

- Carbon source optimization : Compare yields with 2-methylbutyrate (precursor for "A" series) vs. valerate ("B" series).

- Precursor feeding : Add isoleucine (catabolized to 2-methylbutyryl-CoA) to boost A1a aglycone production.

- Real-time monitoring : Track dissolved oxygen and secondary metabolite profiles using inline Raman spectroscopy .

Q. What computational tools are employed to model the polyketide synthase (PKS) assembly line for this compound?

- Methodological Answer : Bioinformatics pipelines (e.g., AntiSMASH, PKS/NRPS Analysis) predict PKS module organization. Molecular docking (e.g., AutoDock Vina) simulates substrate binding in AveE (CYP450). Phylogenetic analysis of PKS domains (e.g., ketosynthase, acyltransferase) across Streptomyces species identifies conserved residues critical for catalysis. MD simulations (GROMACS) further validate enzyme-substrate dynamics .

Data Contradiction Analysis

Q. How to address conflicting reports on the role of AveC in this compound biosynthesis?

- Methodological Answer :

- Heterologous expression : Clone aveC into E. coli or S. lividans and test for dehydratase activity using synthetic substrates.

- Gene knockout complementation : Introduce aveC into ΔaveC mutants; restoration of C-22/C-23 dehydration confirms function.

- Cross-species comparisons : Analyze aveC homologs in other macrolide-producing strains (e.g., ivermectin vs. doramectin pathways) to infer conserved roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.